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Compound of Interest

Compound Name: (Asp)2-Rhodamine 110

Cat. No.: B10783023 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(Asp)2-Rhodamine 110 is a highly sensitive and specific fluorogenic substrate for detecting

the activity of executioner caspases, primarily caspase-3 and caspase-7, which are key

mediators of apoptosis. This document provides detailed application notes and protocols for the

use of (Asp)2-Rhodamine 110 in tissue sections to enable the in situ visualization and

quantification of apoptosis. The methodology leverages the enzymatic activity of caspases to

cleave the aspartic acid residues from the non-fluorescent (Asp)2-Rhodamine 110, releasing

the highly fluorescent Rhodamine 110 molecule. This allows for the direct detection of apoptotic

cells within the morphological context of the tissue.

Principle of the Assay
The (Asp)2-Rhodamine 110 substrate is a bisamide derivative of Rhodamine 110, rendering it

non-fluorescent. In the presence of active executioner caspases, the substrate is hydrolyzed in

two successive steps. The initial cleavage of the first aspartic acid-rhodamine bond results in a

monoamide intermediate with minimal fluorescence. Subsequent cleavage of the second bond

liberates the Rhodamine 110 fluorophore, which exhibits a strong, green fluorescence upon

excitation. This fluorescence signal is directly proportional to the level of caspase activity in the

tissue.
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Data Presentation
Table 1: Chemical and Spectroscopic Properties of (Asp)2-Rhodamine 110 and Rhodamine

110

Property (Asp)2-Rhodamine 110
Rhodamine 110 (Cleavage
Product)

Molecular Formula C28H26N4O9 C20H14N2O3

Molecular Weight 562.53 g/mol 330.34 g/mol

Appearance Yellow to orange solid Green solid

Solubility Soluble in DMSO Soluble in aqueous buffers

Fluorescence Non-fluorescent Fluorescent

Excitation Maximum ~499 nm ~499 nm

Emission Maximum ~521 nm ~521 nm

Table 2: Recommended Reagent Concentrations and Incubation Times (Starting Points for

Optimization)

Parameter Frozen Sections
Paraffin-Embedded
Sections

(Asp)2-Rhodamine 110

Working Concentration
10 - 50 µM 20 - 100 µM

Incubation Buffer

Caspase Assay Buffer (e.g., 20

mM HEPES, 10% glycerol, 2

mM DTT, pH 7.4)

Caspase Assay Buffer (e.g., 20

mM HEPES, 10% glycerol, 2

mM DTT, pH 7.4)

Incubation Temperature 37°C 37°C

Incubation Time 30 - 60 minutes 60 - 120 minutes

Tissue Permeabilization
0.1% Triton X-100 or 0.1%

Saponin in PBS (5-10 min)

0.1% Triton X-100 or 0.1%

Saponin in PBS (10-15 min)
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Experimental Protocols
I. Protocol for Frozen Tissue Sections
This protocol is recommended for preserving enzymatic activity.

1. Tissue Preparation a. Immediately snap-freeze fresh tissue in isopentane pre-cooled with

liquid nitrogen. b. Store frozen tissue blocks at -80°C until sectioning. c. Cut frozen sections at

5-10 µm thickness using a cryostat and mount them on positively charged slides. d. Air dry the

sections for 30 minutes at room temperature.

2. Fixation a. Fix the sections in pre-chilled 4% paraformaldehyde in PBS for 15-20 minutes at

room temperature. b. Wash the slides three times with PBS for 5 minutes each.

3. Permeabilization a. Incubate the sections with 0.1% Triton X-100 or 0.1% Saponin in PBS for

5-10 minutes at room temperature to facilitate substrate entry. b. Wash the slides twice with

PBS for 5 minutes each.

4. Staining with (Asp)2-Rhodamine 110 a. Prepare the (Asp)2-Rhodamine 110 staining

solution by diluting a DMSO stock solution to a final concentration of 10-50 µM in Caspase

Assay Buffer. b. Cover the tissue section with the staining solution and incubate in a humidified

chamber at 37°C for 30-60 minutes, protected from light.

5. Counterstaining and Mounting a. Gently wash the slides three times with PBS for 5 minutes

each. b. (Optional) Counterstain the nuclei with a suitable nuclear stain such as DAPI or

Hoechst 33342. c. Mount the slides with an aqueous mounting medium.

6. Imaging a. Visualize the sections using a fluorescence microscope with appropriate filters for

Rhodamine 110 (Excitation/Emission: ~499/~521 nm).

II. Protocol for Paraffin-Embedded Tissue Sections
This protocol allows for excellent morphological preservation.

1. Deparaffinization and Rehydration a. Immerse slides in xylene (or a xylene substitute) two

times for 5 minutes each. b. Rehydrate the sections by sequential immersion in 100%, 95%,

and 70% ethanol for 3 minutes each. c. Rinse with deionized water for 5 minutes.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b10783023?utm_src=pdf-body
https://www.benchchem.com/product/b10783023?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10783023?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. Antigen Retrieval (Recommended for improved enzyme accessibility) a. Perform heat-

induced epitope retrieval (HIER) by immersing slides in a sodium citrate buffer (10 mM, pH 6.0)

and heating in a microwave, pressure cooker, or water bath. The optimal time and temperature

should be determined empirically. b. Allow the slides to cool to room temperature and then

wash with PBS.

3. Permeabilization a. Incubate the sections with 0.1% Triton X-100 or 0.1% Saponin in PBS for

10-15 minutes at room temperature. b. Wash the slides twice with PBS for 5 minutes each.

4. Staining with (Asp)2-Rhodamine 110 a. Prepare the staining solution as described for

frozen sections, using a working concentration of 20-100 µM. b. Incubate the sections in a

humidified chamber at 37°C for 60-120 minutes, protected from light.

5. Counterstaining, Mounting, and Imaging a. Follow steps I.5 and I.6 as for frozen sections.

III. Controls
Negative Control: Pre-incubate a tissue section with a pan-caspase inhibitor (e.g., Z-VAD-

FMK) for 30 minutes prior to adding the (Asp)2-Rhodamine 110 staining solution. This

should significantly reduce the fluorescence signal.

Positive Control: Use a tissue section known to have high levels of apoptosis (e.g., from a

model of ischemia-reperfusion injury or treated with a known apoptotic inducer).

Autofluorescence Control: Image an unstained tissue section using the same filter set to

assess the level of endogenous fluorescence.

Visualization of Pathways and Workflows
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Caption: Major Caspase Activation Pathways Leading to Apoptosis and Detection by (Asp)2-
Rhodamine 110.
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Caption: Experimental Workflow for Staining Tissue Sections with (Asp)2-Rhodamine 110.

To cite this document: BenchChem. [Application Notes and Protocols for (Asp)2-Rhodamine
110 in Tissue Sections]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10783023#how-to-use-asp-2-rhodamine-110-in-
tissue-sections]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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